molecular formula C16H18N4O B14933714 N-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

N-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

Cat. No.: B14933714
M. Wt: 282.34 g/mol
InChI Key: JEGQTSNXIZIAEI-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the carboxylic acid derivative of the indole and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrazole rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-6-carboxamide: Lacks the propan-2-yl group.

    1-(propan-2-yl)-1H-indole-6-carboxamide: Lacks the pyrazole moiety.

    N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-6-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is unique due to the presence of both the pyrazole and indole moieties, as well as the propan-2-yl group. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-1-propan-2-ylindole-6-carboxamide

InChI

InChI=1S/C16H18N4O/c1-11(2)20-7-6-12-4-5-13(8-15(12)20)16(21)18-14-9-17-19(3)10-14/h4-11H,1-3H3,(H,18,21)

InChI Key

JEGQTSNXIZIAEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3=CN(N=C3)C

Origin of Product

United States

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